4-Chloro-2-methylquinoline

Catalog No.
S516164
CAS No.
4295-06-1
M.F
C10H8ClN
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylquinoline

CAS Number

4295-06-1

Product Name

4-Chloro-2-methylquinoline

IUPAC Name

4-chloro-2-methylquinoline

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C10H8ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3

InChI Key

HQAIROMRVBVWSK-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl

Solubility

Soluble in DMSO

Synonyms

4-Chloro-2-methylquinoline; AI3-12127; AI3 12127; AI312127

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)Cl

Description

The exact mass of the compound 4-Chloro-2-methylquinoline is 177.0345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Chloro-2-methylquinoline is an organic compound with the molecular formula C10H8ClNC_{10}H_8ClN and a molecular weight of 177.63 g/mol. It is a member of the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features a chlorine atom at the 4-position and a methyl group at the 2-position, influencing its chemical reactivity and biological properties. Its structure can be represented as:

text
Cl | C1--C2 / \ C3 N | | C4 C5 \ / C6--C7 | CH3

This compound is typically encountered as a white to yellow powder or clear liquid, with a boiling point of approximately 270 °C .

Due to its reactive functional groups:

  • Nucleophilic Substitution Reactions: The chlorine atom at the 4-position is prone to nucleophilic substitution, allowing for the introduction of various substituents such as amines, alcohols, and thiols.
  • Friedel-Crafts Reactions: The chloromethyl group at the 2-position can engage in Friedel-Crafts alkylation and acylation, facilitating the synthesis of more complex derivatives.
  • Heterocyclization Reactions: This compound can serve as a precursor for synthesizing fused heterocyclic systems, such as pyrazole-fused quinolines, through reactions with hydrazines.

4-Chloro-2-methylquinoline exhibits significant biological activities:

  • DNA Intercalation: It has been shown to intercalate into DNA strands, potentially disrupting replication and transcription processes, which is particularly relevant in anticancer research .
  • Enzyme Inhibition: This compound can act as an enzyme inhibitor by binding to active sites of target enzymes, modulating various cellular processes. It has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 .

Several methods exist for synthesizing 4-Chloro-2-methylquinoline:

  • Friedländer Synthesis: This method involves condensing 2-amino-5-chlorobenzaldehyde with 1,3-dichloroacetone in the presence of a base, yielding good product yields.
  • Chlorination of 2-Methylquinoline Derivatives: Another approach involves treating 2-methyl-4-chloroquinoline with N-chlorosuccinimide in the presence of a radical initiator like benzoyl peroxide.

4-Chloro-2-methylquinoline finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development targeting cancer and infectious diseases .
  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules and heterocycles used in medicinal chemistry .

Studies on interaction mechanisms indicate that 4-Chloro-2-methylquinoline can form complexes with biomolecules such as proteins and nucleic acids. Its ability to intercalate into DNA suggests potential applications in developing anticancer agents that disrupt cellular functions by targeting genetic material . Additionally, its role as an enzyme inhibitor highlights its importance in drug design aimed at modulating metabolic pathways.

Several compounds share structural similarities with 4-Chloro-2-methylquinoline. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Features
8-Bromo-4-chloro-2-methylquinoline0.81Contains bromine instead of chlorine; used in similar applications.
4-Chloroquinoline0.90Lacks the methyl group; used extensively in pharmaceuticals.
2-Methylquinoline0.83Does not contain chlorine; often serves as a precursor in synthesis.

These compounds exhibit varying degrees of biological activity and reactivity, making them valuable in different chemical and pharmaceutical contexts.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Exact Mass

177.0345

Boiling Point

269.5 °C

Appearance

Solid powder

Melting Point

42.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4295-06-1

Wikipedia

4-Chloro-2-methylquinoline

Dates

Modify: 2023-08-15

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